(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a tetrazolidinyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, while the tetrazolidinyl group is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the tetrazolidinyl group: This step involves the reaction of the protected amine with a tetrazolidinyl precursor.
Deprotection of the amine group: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, allowing selective reactions at other functional sites. The tetrazolidinyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Uniqueness
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is unique due to its combination of the Fmoc and tetrazolidinyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H21N5O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid |
InChI |
InChI=1S/C19H21N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,21-24H,9-10H2,(H,20,27)(H,25,26)/t16-/m0/s1 |
InChI Key |
FLYLYUMWXPSEEC-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4NNNN4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4NNNN4)C(=O)O |
Origin of Product |
United States |
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